molecular formula C7H10ClN3O B13311651 2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine

2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine

Cat. No.: B13311651
M. Wt: 187.63 g/mol
InChI Key: YGQCDSCIFJJZJB-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine is a pyrimidine derivative with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, an ethoxy group, and a methyl group attached to a pyrimidine ring. It is primarily used in research and industrial applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 4-ethoxy-6-methylpyrimidin-5-amine using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where the chlorination reaction occurs under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-amino-4-ethoxy-6-methylpyrimidine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine is unique due to the presence of both chloro and ethoxy groups on the pyrimidine ring, which provides a distinct reactivity profile. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-chloro-4-ethoxy-6-methylpyrimidin-5-amine

InChI

InChI=1S/C7H10ClN3O/c1-3-12-6-5(9)4(2)10-7(8)11-6/h3,9H2,1-2H3

InChI Key

YGQCDSCIFJJZJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1N)C)Cl

Origin of Product

United States

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